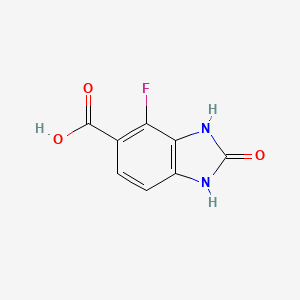![molecular formula C12H14O5 B13497533 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid](/img/structure/B13497533.png)
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a hydroxybenzoic acid core. This compound is commonly used in organic synthesis, particularly in the protection of functional groups during chemical reactions. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid typically involves the reaction of 4-hydroxybenzoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at ambient temperature . The reaction can be represented as follows:
4-Hydroxybenzoic acid+Di-tert-butyl dicarbonate→3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used for Boc deprotection.
Major Products Formed
Oxidation: Formation of 3-[(Tert-butoxy)carbonyl]-4-oxobenzoic acid.
Reduction: Formation of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzyl alcohol.
Substitution: Formation of 4-hydroxybenzoic acid after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is widely used in scientific research, including:
Chemistry: As a protecting group for amines and alcohols in organic synthesis.
Biology: In the synthesis of biologically active molecules and peptides.
Medicine: In the development of pharmaceuticals where protection of functional groups is necessary during multi-step synthesis.
Industry: In the production of fine chemicals and intermediates for various applications
Wirkmechanismus
The mechanism of action of 3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid primarily involves the protection and deprotection of functional groups. The Boc group is introduced to protect sensitive functional groups during chemical reactions and can be removed under acidic conditions. The mechanism involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Tert-butoxy)carbonyl]amino-3-hydroxybenzoic acid
- 2-[(Tert-butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
- Lithium tri-tert-butoxyaluminohydride (LiAlH(Ot-Bu)₃)
Uniqueness
3-[(Tert-butoxy)carbonyl]-4-hydroxybenzoic acid is unique due to its specific structure that combines a hydroxybenzoic acid core with a Boc protecting group. This combination allows for selective protection and deprotection of functional groups, making it highly valuable in multi-step organic synthesis .
Eigenschaften
Molekularformel |
C12H14O5 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(16)8-6-7(10(14)15)4-5-9(8)13/h4-6,13H,1-3H3,(H,14,15) |
InChI-Schlüssel |
FGDMGIYSXCNOKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13497451.png)
![N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13497458.png)
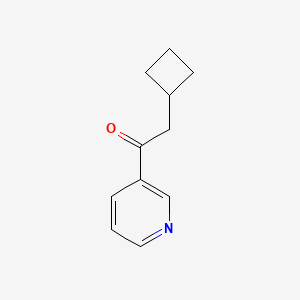
![(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one](/img/structure/B13497468.png)
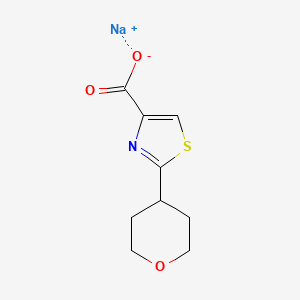
![rac-(3aR,4S,9bS)-8-chloro-6-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13497471.png)
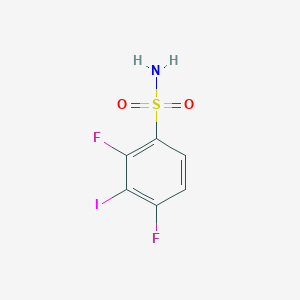

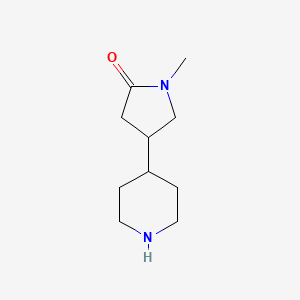


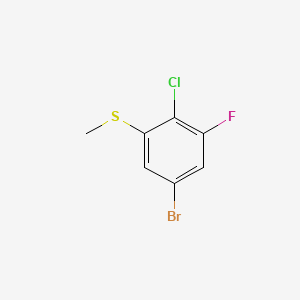
![1-[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13497526.png)
